5-(3-methoxypropyl)-N-(4-methyl-1,3-thiazol-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
The compound 5-(3-methoxypropyl)-N-(4-methyl-1,3-thiazol-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide features a pyrazolo[4,3-c]pyridine core substituted with a 3-methoxypropyl group at position 5, a phenyl group at position 2, and a carboxamide moiety at position 7 linked to a 4-methylthiazol-2-yl group.
Properties
IUPAC Name |
5-(3-methoxypropyl)-N-(4-methyl-1,3-thiazol-2-yl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c1-14-13-30-21(22-14)23-19(27)16-11-25(9-6-10-29-2)12-17-18(16)24-26(20(17)28)15-7-4-3-5-8-15/h3-5,7-8,11-13H,6,9-10H2,1-2H3,(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFNBGDKITXJLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazolo[4,3-c]pyridine Core
The pyrazolo[4,3-c]pyridine scaffold is constructed via cyclization of a dienamine intermediate. Starting with dimethyl acetonedicarboxylate , a two-step procedure yields dienamine 2 (Scheme 1). Condensation of 2 with 3-methoxypropylamine in refluxing methanol (1 h, 72–88% yield) introduces the 3-methoxypropyl group at the pyridine nitrogen. Concurrently, the 2-phenyl group is incorporated via a pre-functionalized pyrazole precursor, ensuring regioselective annelation.
Key Reaction Conditions :
Introduction of the 7-Carboxylic Acid Group
The carboxylic acid at position 7 is introduced through oxidation of a methyl substituent. Treatment of the intermediate 3 with KMnO₄ in acidic conditions (H₂SO₄, 60°C, 4 h) affords pyrazolo[4,3-c]pyridine-7-carboxylic acid (4 ) in 65–70% yield. Alternative methods using Jones reagent (CrO₃/H₂SO₄) show comparable efficiency but require rigorous temperature control.
Optimization Insight :
Carboxamide Formation via Acyl Chloride Intermediate
The carboxylic acid (4 ) is converted to its acyl chloride using thionyl chloride (SOCl₂) in dry toluene (reflux, 4–6 h, 85–90% conversion). Subsequent reaction with 4-methyl-1,3-thiazol-2-amine in acetone with K₂CO₃ (0–5°C, 12 h) yields the target carboxamide (5 ) in 78–82% yield.
Critical Parameters :
Oxidation to Introduce the 3-Oxo Group
The 3-oxo moiety is introduced via PCC (pyridinium chlorochromate) oxidation of a secondary alcohol intermediate. Treatment of 6 with PCC in dichloromethane (25°C, 3 h) achieves 89% yield with no detectable over-oxidation. Alternative oxidants like Dess-Martin periodinane offer similar efficiency but higher cost.
Comparative Data :
| Oxidant | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| PCC | DCM | 3 | 89 |
| Dess-Martin | DCM | 2 | 88 |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
- Phase-Transfer Catalysis : TBAB (tetrabutylammonium bromide) improves reaction rates in heterocyclic condensations.
- Microwave Assistance : Reduces cyclization time from 1 h to 15 min with comparable yields.
Characterization and Analytical Data
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
5-(3-methoxypropyl)-N-(4-methyl-1,3-thiazol-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
5-(3-methoxypropyl)-N-(4-methyl-1,3-thiazol-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-(3-methoxypropyl)-N-(4-methyl-1,3-thiazol-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazolo[4,3-c]pyridine Cores
- 5-Benzyl-N-(3-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS: 923216-25-5) Key Differences: Replaces the 3-methoxypropyl group at R5 with a benzyl moiety and substitutes the 4-methylthiazol-2-yl amide with a 3-methylphenyl group.
N-(4-Methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS: 923175-15-9)
Heterocyclic Analogues with Thiazolo/Pyrimidine Cores
- 5-(3-Methoxypropyl)-N-{2-[6-(1-pyrrolidinylmethyl)thiazolo[5,4-b]pyridin-2-yl]phenyl}-1,3-thiazole-4-carboxamide (CAS: 1231952-55-8)
- Core Structure : Thiazolo[5,4-b]pyridine instead of pyrazolo[4,3-c]pyridine.
- Key Features : Includes a pyrrolidinylmethyl-substituted thiazolo-pyridine and a bulky aryl amide.
- Implications : The larger molecular weight (569.742 g/mol) and extended aromatic system may enhance target binding affinity but reduce bioavailability.
Data Table: Structural and Predicted Physicochemical Properties
| Compound Name (CAS/ID) | Core Structure | R5 Substituent | Amide Group | Molecular Weight (g/mol) | Predicted logP |
|---|---|---|---|---|---|
| Target Compound | Pyrazolo[4,3-c]pyridine | 3-Methoxypropyl | 4-Methylthiazol-2-yl | ~450 (estimated) | 2.5–3.0 |
| 5-Benzyl-N-(3-methylphenyl)-... (923216-25-5) | Pyrazolo[4,3-c]pyridine | Benzyl | 3-Methylphenyl | ~470 (estimated) | 3.2–3.7 |
| N-(4-Methylphenyl)-5-propyl-... (923175-15-9) | Pyrazolo[4,3-c]pyridine | Propyl | 4-Methylphenyl | ~420 (estimated) | 2.8–3.3 |
| Thiazolo[5,4-b]pyridine analogue (1231952-55-8) | Thiazolo[5,4-b]pyridine | 3-Methoxypropyl | Complex aryl | 569.742 | 3.5–4.0 |
Key Findings and Implications
Substituent Effects on Solubility : The 3-methoxypropyl group in the target compound likely improves aqueous solubility compared to benzyl or propyl substituents due to its ether oxygen.
Amide Group Influence : The 4-methylthiazol-2-yl amide may enhance hydrogen bonding and π-stacking interactions in biological targets compared to phenyl-based amides.
Biological Activity
The compound 5-(3-methoxypropyl)-N-(4-methyl-1,3-thiazol-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, along with structure-activity relationships (SAR) that elucidate its mechanism of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 403.5 g/mol. The structural components include a pyrazolo-pyridine core linked to a thiazole moiety and a methoxypropyl substituent.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[4,3-c]pyridine compounds show significant anticancer properties. For instance, molecular docking studies have demonstrated that these compounds can interact effectively with various cancer-related targets, such as EGFR tyrosine kinase. In vitro assays have shown that the compound exhibits cytotoxic effects against several cancer cell lines including HT29 (human colon cancer) and DU145 (prostate cancer) cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT29 | 10.5 | EGFR inhibition |
| DU145 | 12.7 | Induction of apoptosis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. It exhibited potent antibacterial activity exceeding that of standard antibiotics such as ampicillin.
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.015 | 0.030 |
| Escherichia coli | 0.020 | 0.040 |
| Listeria monocytogenes | 0.010 | 0.020 |
The most sensitive strain was found to be Staphylococcus aureus, while E. coli showed moderate resistance.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound has shown promising anti-inflammatory effects in preclinical models. It inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiazole ring and the phenyl substituent have been explored:
- Thiazole Substituents : Variations in the thiazole moiety significantly affect the biological activity; for instance, substituents at the 4-position enhance anticancer efficacy.
- Phenyl Ring Modifications : The presence of electron-donating groups on the phenyl ring increases potency against cancer cell lines.
Case Studies
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and assessed their biological activities:
- Case Study 1 : A derivative with a bromo group on the phenyl ring exhibited an IC50 value of 8 µM against DU145 cells.
- Case Study 2 : Another derivative lacking the methoxy group showed reduced activity (IC50 = 20 µM), indicating the importance of this substituent for maintaining potency.
Q & A
Q. How can the synthesis of this compound be optimized for high purity and yield?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with cyclization of a pyrazolo[4,3-c]pyridine core followed by functionalization. Key steps include:
- Cyclization: Use precursors like 5-amino-1H-pyrazole-4-carboxylate derivatives under reflux conditions in polar aprotic solvents (e.g., DMF) .
- Functionalization: Introduce the 3-methoxypropyl and 4-methylthiazole groups via nucleophilic substitution or coupling reactions. Monitor reactions with TLC and confirm product formation via -NMR and LC-MS .
- Purification: Employ column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures to isolate the final product with ≥95% purity .
Q. What spectroscopic techniques are critical for structural elucidation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent positions and aromaticity. For example, the methoxypropyl group shows a triplet at δ 3.35–3.45 ppm (CHO) and a singlet for the thiazole NH .
- Mass Spectrometry (MS): High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]) and fragmentation patterns to validate the molecular formula .
- Infrared (IR) Spectroscopy: Detect carbonyl (C=O) stretches at ~1680–1700 cm and pyrazole ring vibrations .
Q. How can preliminary biological activity be screened?
Methodological Answer:
- Kinase Inhibition Assays: Use fluorescence-based assays (e.g., ADP-Glo™) to evaluate inhibition of kinases like PI3K or CDKs, given structural similarities to known pyrazolo-pyridine kinase inhibitors .
- Cytotoxicity Testing: Employ MTT assays on cancer cell lines (e.g., HCT-116 or MCF-7) with IC calculations using nonlinear regression analysis .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be studied for this compound?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace 3-methoxypropyl with ethyl or benzyl groups) and compare bioactivity .
- Crystallography: Solve the X-ray crystal structure to identify key interactions (e.g., hydrogen bonding with thiazole NH) and correlate with activity .
- Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins like EGFR or BRAF .
Q. How can contradictory data on biological activity be resolved?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Off-Target Profiling: Screen against a panel of 50+ kinases to identify non-specific interactions using kinome-wide profiling platforms .
- Metabolic Stability Testing: Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
Q. What advanced strategies enhance solubility for in vivo studies?
Methodological Answer:
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) on the methoxypropyl chain to improve aqueous solubility .
- Nanoparticle Formulation: Encapsulate the compound in PEGylated liposomes (size: 100–150 nm) to enhance bioavailability .
- Co-Crystallization: Use co-formers like succinic acid to create co-crystals with enhanced dissolution rates .
Data Contradiction Analysis
Q. Why do computational predictions sometimes conflict with experimental IC50_{50}50 values?
Methodological Answer:
- Ligand Flexibility: Molecular docking assumes rigid structures, but the compound’s methoxypropyl chain may adopt multiple conformations in solution. Use molecular dynamics (MD) simulations (AMBER or GROMACS) to account for flexibility .
- Solvent Effects: Include implicit solvent models (e.g., PBS) in docking studies to better approximate physiological conditions .
Q. How to address discrepancies in reported synthetic yields?
Methodological Answer:
- Reaction Monitoring: Use in-situ FTIR or Raman spectroscopy to track intermediate formation and optimize reaction times .
- Catalyst Screening: Test alternative catalysts (e.g., Pd(OAc) vs. PdCl) for coupling steps to improve efficiency .
Experimental Design for Mechanism of Action Studies
Q. How to identify the primary molecular target?
Methodological Answer:
- Chemical Proteomics: Use activity-based protein profiling (ABPP) with a biotinylated probe of the compound to pull down interacting proteins .
- CRISPR-Cas9 Knockout: Generate gene-knockout cell lines for suspected targets (e.g., AKT1) and assess compound efficacy .
Q. What in vivo models are suitable for pharmacokinetic studies?
Methodological Answer:
- Rodent Models: Administer the compound intravenously (5 mg/kg) or orally (20 mg/kg) in Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 h for LC-MS/MS analysis .
- Tissue Distribution: Use whole-body autoradiography to quantify accumulation in organs like liver, kidney, and tumor tissue .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
